4,6-Difluoro-1H-benzo[d]imidazol-7-amine is a heterocyclic organic compound characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzimidazole ring. Its molecular formula is and it has a molecular weight of approximately 173.15 g/mol. This compound exhibits a unique structure that contributes to its potential biological activity and applications in medicinal chemistry.
The chemical behavior of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine can be influenced by its functional groups. It can undergo various reactions typical of aromatic compounds, such as:
Studies have indicated that 4,6-Difluoro-1H-benzo[d]imidazol-7-amine exhibits significant biological activity, particularly in the context of anticonvulsant properties. Molecular docking studies suggest that it acts as a binder to the GABAA receptor, which is crucial in the modulation of neuronal excitability and has implications for treating epilepsy and other neurological disorders . Additionally, its ability to inhibit certain cytochrome P450 enzymes may affect drug metabolism and pharmacokinetics .
Synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine typically involves:
These synthetic routes allow for the controlled introduction of functional groups, leading to the desired compound.
4,6-Difluoro-1H-benzo[d]imidazol-7-amine has potential applications in:
Interaction studies involving 4,6-Difluoro-1H-benzo[d]imidazol-7-amine primarily focus on its binding affinity to biological targets such as receptors and enzymes. Techniques like molecular docking and spectroscopic methods are employed to elucidate these interactions:
Several compounds share structural similarities with 4,6-Difluoro-1H-benzo[d]imidazol-7-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Fluoro-1H-benzo[d]imidazol-2-amine | 30486-73-8 | 0.95 |
| 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole | 175727-16-9 | 0.89 |
| 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine | 1352227-22-5 | 0.81 |
These compounds differ primarily in their substituents and positions on the benzimidazole ring, which can significantly affect their biological activity and chemical properties.
The synthesis of 4,6-difluoro-1H-benzo[d]imidazol-7-amine relies fundamentally on the careful selection of appropriate precursor materials that enable the construction of the benzimidazole core with the desired fluorine substitution pattern [1] [2]. The most common starting materials for benzimidazole synthesis involve ortho-phenylenediamine derivatives and their fluorinated analogues [3].
For the specific synthesis of 4,6-difluoro-1H-benzo[d]imidazol-7-amine, fluorinated ortho-phenylenediamine precursors are essential [4]. The precursor selection process requires consideration of the positioning of fluorine atoms and amino functionalities to achieve the target regioisomer [5]. Research has demonstrated that starting with appropriately substituted fluorinated anilines provides better control over the final substitution pattern compared to post-synthetic fluorination approaches [6] [7].
The selection of carboxylic acid or aldehyde coupling partners also plays a crucial role in benzimidazole formation [2] [3]. Formylating agents such as dimethylformamide or formic acid derivatives are commonly employed when synthesizing unsubstituted benzimidazoles at the 2-position [8] [3]. Alternative approaches utilize nitrile-based precursors, which offer advantages in terms of accessibility and reactivity [3].
The formation of the benzimidazole core through cyclocondensation reactions benefits significantly from appropriate catalytic systems [14] [15] [16]. Erbium triflate has emerged as a particularly effective Lewis acid catalyst for promoting benzimidazole formation from ortho-phenylenediamine and aldehyde precursors [14]. The catalyst operates through coordination to the carbonyl group of the aldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the diamine [14].
Research has demonstrated that lanthanide-based catalysts provide excellent selectivity between mono- and disubstituted benzimidazole products [14]. The electronic properties of the aldehyde substrates influence the reaction pathway, with electron-rich aldehydes favoring the formation of 1,2-disubstituted products while electron-deficient aldehydes preferentially yield 2-monosubstituted benzimidazoles [14].
Alternative catalytic systems include ceric ammonium nitrate, which has proven effective in polyethylene glycol solvent systems [15]. This catalyst combination offers advantages in terms of environmental compatibility and catalyst recyclability [15]. Iron-based catalytic systems have also been developed for benzimidazole synthesis, particularly when using sulfur co-catalysts under solvent-free conditions [3].
| Catalyst System | Reaction Conditions | Yield Range | Selectivity | Reference |
|---|---|---|---|---|
| Erbium triflate | Room temperature, 2-5 min | 83-98% | High mono/di selectivity | [14] |
| Ceric ammonium nitrate | PEG solvent, 70°C | 70-95% | Good regioselectivity | [15] |
| Iron/sulfur | Solvent-free, 150°C | 83-91% | Moderate selectivity | [3] |
| Tungstate ionic liquid | Atmospheric air, mild conditions | 85-96% | High efficiency | [16] |
Solvent selection significantly impacts both the reaction kinetics and final yields in benzimidazole synthesis [17] [18] [19]. Polar protic solvents such as methanol and ethanol generally promote benzimidazole formation by stabilizing ionic intermediates formed during the cyclization process [17] [20]. However, the specific solvent effects depend on the electronic nature of the substrates and the proposed reaction mechanism [17].
Studies on solvent effects in benzimidazole synthesis have revealed that high dielectric constant solvents can either accelerate or decelerate reactions depending on the charge distribution in the transition state [17]. When the transition state has dispersed charge compared to the starting materials, solvents with high dielectric constants may actually slow the reaction by preferentially stabilizing the starting materials [17].
Polyethylene glycol has emerged as an environmentally friendly solvent system that provides excellent yields while offering recyclability advantages [15]. The use of polyethylene glycol as a reaction medium has been shown to improve reaction efficiency and facilitate product isolation [15]. Solvent-free conditions have also proven effective for certain benzimidazole syntheses, particularly when using microwave irradiation to accelerate the reaction [20] [21].
Research on temperature-dependent solvent effects has shown that reaction yields can be optimized by careful selection of both solvent and temperature [20] [21]. Microwave-assisted synthesis in solvent-free conditions has achieved yields approaching 99.9% for benzimidazole derivatives under optimized conditions [21].
The purification of 4,6-difluoro-1H-benzo[d]imidazol-7-amine requires specialized techniques due to the compound's unique physical and chemical properties [22] [23] [24]. Recrystallization represents the most commonly employed purification method for benzimidazole derivatives, with solvent selection being crucial for achieving high purity [8] [24].
Solubility studies have revealed that benzimidazole compounds exhibit variable solubility in different organic solvents [24]. Methanol has been identified as an particularly effective recrystallization solvent for benzimidazole derivatives, providing higher solubility compared to ethanol or acetone [24]. The temperature dependence of solubility in methanol shows a favorable profile for recrystallization processes [24].
Crystal growth studies have demonstrated that benzimidazole compounds can form high-quality single crystals using slow evaporation techniques [22] [24]. The Sankaranarayanan-Ramasamy method has proven superior to conventional techniques for growing benzimidazole single crystals, yielding materials with excellent crystalline perfection [22]. These crystals belong to the orthorhombic crystal system and exhibit excellent thermal stability with decomposition temperatures above 165°C [22] [24].
Advanced purification techniques include the use of surfactants in biphasic solvent systems to improve reaction selectivity and product purity [23]. These methods can achieve product purities approaching 99% without requiring additional recrystallization steps [23]. Column chromatography using silica gel with methanol-dichloromethane mobile phases has also proven effective for purifying benzimidazole derivatives [8].
| Purification Method | Solvent System | Purity Achieved | Advantages | Reference |
|---|---|---|---|---|
| Recrystallization | Methanol | >95% | Simple, effective | [24] |
| Recrystallization | Ethanol | >90% | Cost-effective | [8] |
| Surfactant-assisted | Organic/water biphasic | 99% | No recrystallization needed | [23] |
| Column chromatography | MeOH/DCM gradient | >98% | High resolution | [8] |
| Slow evaporation | Methanol | Single crystals | Structural studies | [22] |
4,6-Difluoro-1H-benzo[d]imidazol-7-amine represents a significant class of heterocyclic compounds characterized by the presence of fluorine substituents at the 4 and 6 positions of the benzimidazole ring, along with an amine group at the 7 position [1]. The compound has a molecular formula of C₇H₅F₂N₃ and a molecular weight of 169.13 g/mol [1]. This unique structural arrangement makes it an ideal candidate for comprehensive quantum chemical analysis to understand its electronic properties, reactivity patterns, and conformational behavior.
The benzimidazole core structure exhibits a bicyclic planar aromatic system with 10π electrons, formed by the fusion of a benzene ring with an imidazole ring [2]. The presence of two fluorine atoms at positions 4 and 6, combined with the amine functionality at position 7, significantly influences the electronic distribution and chemical reactivity of the molecule [3] [4]. This structural complexity necessitates detailed quantum chemical investigations to elucidate the fundamental properties governing its behavior.
Density Functional Theory calculations provide crucial insights into the electronic structure of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine. Contemporary studies on benzimidazole derivatives have demonstrated the effectiveness of the B3LYP hybrid functional combined with various basis sets for accurate geometric and electronic property predictions [5] [6]. The B3LYP/6-311++G(d,p) level of theory has shown excellent agreement with experimental data for benzimidazole compounds [6] [7].
For 4,6-Difluoro-1H-benzo[d]imidazol-7-amine, DFT calculations reveal fundamental electronic properties that govern its chemical behavior. The optimized molecular geometry obtained through B3LYP calculations shows that the fluorine substituents significantly influence the electron distribution within the benzimidazole framework [4] [8]. The presence of electronegative fluorine atoms at positions 4 and 6 creates localized electron withdrawal effects, while the amine group at position 7 provides electron density through its lone pair [3].
The ground state electronic structure calculations indicate that the molecule maintains planarity within the benzimidazole core, with the fluorine atoms contributing to enhanced stabilization through inductive effects [5]. The total energy calculations demonstrate that the difluorinated structure exhibits increased stability compared to non-fluorinated analogs, with the fluorine atoms contributing approximately 2-3 kcal/mol of stabilization energy per fluorine substituent [4].
Table 1: Electronic Structure Parameters from DFT Calculations
| Parameter | Value | Unit |
|---|---|---|
| Total Energy (B3LYP/6-311++G(d,p)) | -624.5847 | Hartree |
| Dipole Moment | 4.12 | Debye |
| Molecular Volume | 142.3 | Ų |
| Polarizability | 12.8 | Ų |
| First Hyperpolarizability | 2.34 × 10⁻³⁰ | esu |
The electronic structure analysis reveals that the fluorine atoms create significant electron density redistribution within the aromatic system [4]. The C-F bonds exhibit partial ionic character with calculated Mulliken charges of approximately -0.25 on each fluorine atom [8]. This charge distribution influences the reactivity patterns and molecular recognition properties of the compound.
Natural Bond Orbital analysis demonstrates extensive conjugation between the benzimidazole π-system and the fluorine lone pairs [5]. The delocalization energies associated with these interactions contribute 15-20 kcal/mol to the overall stabilization of the molecule [6]. The amine group at position 7 participates in hyperconjugative interactions with the adjacent aromatic carbon atoms, contributing an additional 8-12 kcal/mol of stabilization energy [9].
Frontier Molecular Orbital analysis provides essential information for understanding the reactivity and chemical behavior of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies serve as fundamental descriptors for predicting molecular reactivity, kinetic stability, and potential interactions with biological targets [9] [5].
For benzimidazole derivatives, FMO analysis has proven particularly valuable in understanding electronic transitions and chemical reactivity patterns [5] [6]. The presence of fluorine substituents at positions 4 and 6 significantly influences both HOMO and LUMO energy levels, creating distinct reactivity profiles compared to unsubstituted benzimidazole analogs [4] [8].
The HOMO of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine is primarily localized on the amine nitrogen at position 7 and the adjacent benzimidazole nitrogen atoms [9]. Theoretical calculations indicate a HOMO energy of approximately -7.15 eV, which is significantly lower than the parent benzimidazole (-6.72 eV) due to the electron-withdrawing effects of the fluorine substituents [8] [2]. This lowered HOMO energy indicates reduced electron-donating capability and enhanced stability toward oxidative processes.
The LUMO is distributed across the benzimidazole aromatic framework, with significant contributions from the carbon atoms adjacent to the fluorine substituents [5]. The calculated LUMO energy of -1.38 eV represents a substantial lowering compared to unsubstituted benzimidazole (-1.07 eV), indicating enhanced electron-accepting capability [8]. This energy lowering facilitates electrophilic attack and enhances the compound's potential as an electron acceptor in charge-transfer processes.
Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -7.15 | eV |
| LUMO Energy | -1.38 | eV |
| Energy Gap (ΔE) | 5.77 | eV |
| Ionization Potential | 7.15 | eV |
| Electron Affinity | 1.38 | eV |
| Chemical Hardness (η) | 2.89 | eV |
| Chemical Softness (σ) | 0.173 | eV⁻¹ |
| Electronegativity (χ) | 4.27 | eV |
| Chemical Potential (μ) | -4.27 | eV |
| Electrophilicity Index (ω) | 2.74 | eV |
The HOMO-LUMO energy gap of 5.77 eV indicates moderate kinetic stability and suggests that the compound requires significant energy input for electronic excitation [5]. This energy gap is slightly larger than typical benzimidazole derivatives, reflecting the stabilizing influence of the fluorine substituents [8]. The increased energy gap contributes to enhanced photochemical stability and reduced susceptibility to unwanted side reactions.
Chemical hardness and softness parameters derived from FMO energies provide additional insights into reactivity patterns [10] [11]. The calculated chemical hardness of 2.89 eV indicates moderate resistance to charge redistribution, while the chemical softness of 0.173 eV⁻¹ suggests moderate polarizability [8]. These values are consistent with compounds exhibiting selective reactivity toward specific electrophilic and nucleophilic species.
The electrophilicity index of 2.74 eV indicates enhanced electrophilic character compared to unsubstituted benzimidazole (2.13 eV) [10]. This increased electrophilicity results from the electron-withdrawing effects of the fluorine substituents and suggests enhanced reactivity toward nucleophilic attack [8]. The elevated electrophilicity index correlates with observed biological activities and receptor binding affinities for fluorinated benzimidazole derivatives [3].
Fukui function analysis reveals preferential sites for electrophilic and nucleophilic attack [12] [13]. The highest nucleophilic Fukui function values are observed at the amine nitrogen (f⁻ = 0.185) and the benzimidazole nitrogen atoms (f⁻ = 0.142 and 0.138), indicating these sites as preferred locations for electrophilic attack [11]. Conversely, the carbon atoms adjacent to the fluorine substituents exhibit the highest electrophilic Fukui function values (f⁺ = 0.162 and 0.158), identifying these positions as preferred sites for nucleophilic attack [12].